molecular formula C18H12FN3O3S2 B3973794 (4E)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione

(4E)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione

Cat. No.: B3973794
M. Wt: 401.4 g/mol
InChI Key: MYOQEGNZTKUOQK-UHFFFAOYSA-N
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Description

(4E)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes a fluorophenyl group, a thiophenyl group, and a thiadiazolyl group

Properties

IUPAC Name

2-(2-fluorophenyl)-4-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O3S2/c1-9-20-21-18(27-9)22-14(10-5-2-3-6-11(10)19)13(16(24)17(22)25)15(23)12-7-4-8-26-12/h2-8,14,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOQEGNZTKUOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a thiadiazole ring, followed by the introduction of the fluorophenyl and thiophenyl groups through substitution reactions. The final step often involves the formation of the pyrrolidine-2,3-dione ring through cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorophenyl and thiophenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of substituted derivatives.

Scientific Research Applications

The compound (4E)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione is a complex organic molecule with potential applications in various scientific fields. This article will explore its medicinal chemistry applications, organic synthesis roles, and material science contributions, supported by detailed data tables and case studies.

Medicinal Chemistry

The compound has shown promise as a lead candidate in drug development due to its structural diversity and potential biological activity. Its mechanism of action may involve interactions with specific molecular targets, including enzymes and receptors. The fluorophenyl group enhances lipophilicity, which can improve bioavailability.

Case Study: Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds exhibit anticancer properties. For instance, studies have shown that similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The incorporation of the thiophene moiety may enhance these effects by providing additional sites for molecular interaction with biological targets.

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate for constructing more complex molecules. Its unique functional groups allow for various chemical modifications:

  • Nucleophilic Substitution : The fluorophenyl group can undergo nucleophilic substitution reactions to introduce new substituents.
  • Condensation Reactions : The hydroxy group can participate in condensation reactions to form larger ring structures or more complex frameworks.

Material Science

The compound's unique electronic properties make it a candidate for developing advanced materials. Its potential applications include:

  • Organic Electronics : The fluorinated aromatic system can be utilized in organic semiconductors.
  • Sensors : The thiophene moiety may provide sensitivity to specific analytes in sensor applications.

Mechanism of Action

The mechanism of action of (4E)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione is unique due to its combination of fluorophenyl, thiophenyl, and thiadiazolyl groups, which confer specific chemical and biological properties

Biological Activity

The compound (4E)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine backbone with several functional groups including a fluorophenyl group, a thiophenyl moiety, and a thiadiazolyl substituent. The molecular formula is C24H18N2O4S2C_{24}H_{18}N_{2}O_{4}S_{2} with a molecular weight of 462.5 g/mol.

PropertyValue
Molecular FormulaC24H18N2O4S2
Molecular Weight462.5 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. Similar compounds in the pyrrolidine-2,3-dione class have been shown to inhibit various biological pathways:

  • Inhibition of Bacterial Growth : Research indicates that pyrrolidine-2,3-dione derivatives can inhibit the essential protein PBP3 in Pseudomonas aeruginosa, a significant target for antibacterial drug development. This inhibition is crucial for combating multidrug-resistant bacterial strains .
  • Protein Stabilization : These compounds may stabilize protein-protein interactions, such as the 14-3-3-PMA2 interaction in plants, suggesting potential applications in agricultural biotechnology .

Biological Activities

The compound exhibits several promising biological activities:

  • Antibacterial Activity : Preliminary studies indicate that this compound has potential antibacterial effects against Pseudomonas aeruginosa, with specific structural features enhancing its efficacy .
  • Anticancer Potential : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance, thiazole-containing compounds have demonstrated significant antiproliferative activity due to their ability to interfere with cellular processes .

Case Studies and Research Findings

  • Study on Antibacterial Activity : In a study focused on the optimization of pyrrolidine derivatives for antibacterial activity against Pseudomonas aeruginosa, researchers identified key structural features necessary for effective inhibition. The presence of hydroxyl and heteroaryl groups was crucial .
  • Cytotoxicity in Cancer Models : Another investigation revealed that similar thiophene-containing compounds exhibited cytotoxic effects against leukemia cells at nanomolar concentrations, highlighting the potential of this class of compounds in cancer therapy .

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

The synthesis involves multi-step reactions, starting with condensation of thiophene-2-carbaldehyde derivatives with fluorophenyl precursors under reflux in a DMF/acetic acid solvent system. Sodium acetate is often used as a base to facilitate imine formation. Intermediates are monitored via thin-layer chromatography (TLC) and purified through recrystallization (e.g., DMF-ethanol mixtures). Final structural confirmation relies on 1H/13C NMR (thiophenyl protons at δ 6.8–7.2 ppm, fluorophenyl signals at δ 7.3–7.6 ppm) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are essential for confirming structural integrity?

Key techniques include:

  • 1H/13C NMR : Assigns protons/carbons in the pyrrolidine-2,3-dione core and substituents (e.g., hydroxy(thiophen-2-yl)methylidene).
  • FT-IR : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹).
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₁₃FN₂O₃S₂: 424.03). Cross-referencing spectral data with computational predictions (e.g., DFT) enhances accuracy .

Q. What initial biological screening approaches are recommended for this compound?

Begin with in vitro assays targeting enzymes or receptors associated with fluorophenyl/thiophene pharmacophores (e.g., kinase inhibition). Use dose-response curves (0.1–100 µM) and validate results with positive controls. Preliminary cytotoxicity assays (e.g., MTT on HEK-293 cells) ensure selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

Employ Design of Experiments (DoE) to systematically vary parameters:

ParameterOptimal RangeImpact on Yield
SolventDMF:AcOH (1:2 v/v)Maximizes imine formation
Temperature80–90°C (reflux)Reduces side reactions
Catalystp-TsOH (5 mol%)Accelerates cyclization
High-throughput screening (HTS) in microreactors or continuous flow systems minimizes batch variability .

Q. How should researchers resolve contradictions in NMR or mass spectral data?

  • Scenario : Discrepancies in methylthiadiazole proton integration.
  • Solution : Compare experimental NMR with computed chemical shifts (GIAO-DFT/B3LYP/6-311+G(d,p)). For ambiguous HRMS peaks, use tandem MS/MS to fragment ions and identify structural isomers .

Q. What computational strategies predict biological activity and guide SAR studies?

  • Molecular docking : Screen against protein databases (e.g., PDB) to identify binding motifs (e.g., thiophene interactions with kinase ATP pockets).
  • QSAR models : Correlate substituent electronegativity (fluorophenyl vs. methoxyphenyl) with IC₅₀ values. Validate with in vitro assays .

Q. How to address stability issues under varying pH or temperature conditions?

Conduct accelerated stability studies (25–40°C, pH 1–13) using HPLC to track degradation. Lyophilization improves solid-state stability, while PEG-based formulations enhance aqueous solubility .

Q. What statistical models are effective for synthesis optimization?

  • Response Surface Methodology (RSM) : Models nonlinear interactions between temperature, solvent polarity, and catalyst loading.
  • Principal Component Analysis (PCA) : Identifies dominant factors affecting yield (e.g., solvent choice contributes 60% variance) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(4E)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione
Reactant of Route 2
(4E)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione

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